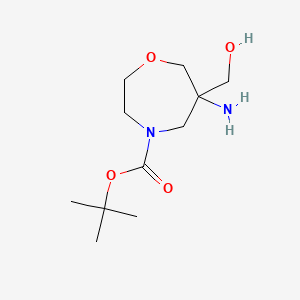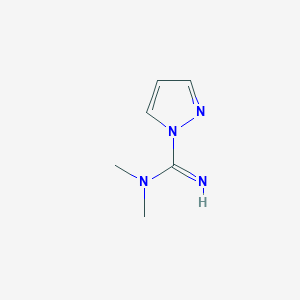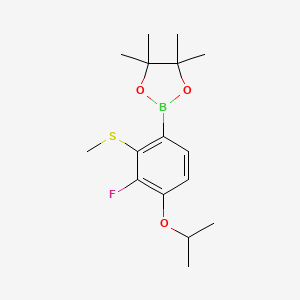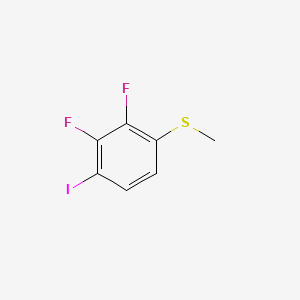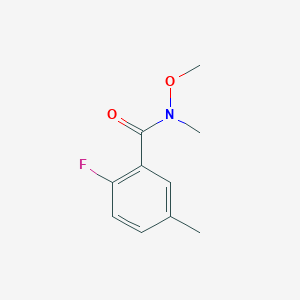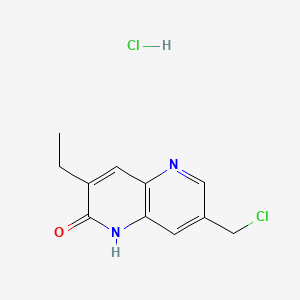
7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a chloromethyl group at the 7th position, an ethyl group at the 3rd position, and a hydrochloride salt form. Naphthyridines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride typically involves the following steps:
Formation of the Naphthyridine Core: The core structure of the naphthyridine can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced using chloromethylation reagents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde with hydrochloric acid.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the naphthyridine ring, potentially converting it to an alcohol.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The naphthyridine core can intercalate with DNA, affecting transcription and replication processes.
相似化合物的比较
Similar Compounds
- 7-(Chloromethyl)-3-methyl-1,5-naphthyridin-2(1H)-one hydrochloride
- 7-(Chloromethyl)-3-ethylquinolin-2(1H)-one hydrochloride
- 7-(Bromomethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride
Uniqueness
7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloromethyl and ethyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development.
属性
分子式 |
C11H12Cl2N2O |
|---|---|
分子量 |
259.13 g/mol |
IUPAC 名称 |
7-(chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one;hydrochloride |
InChI |
InChI=1S/C11H11ClN2O.ClH/c1-2-8-4-9-10(14-11(8)15)3-7(5-12)6-13-9;/h3-4,6H,2,5H2,1H3,(H,14,15);1H |
InChI 键 |
FEDJXKCDBBHAIG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C(C=N2)CCl)NC1=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



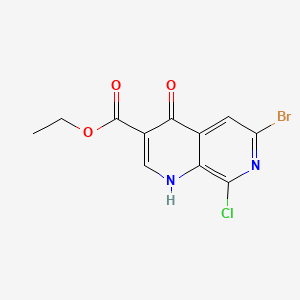
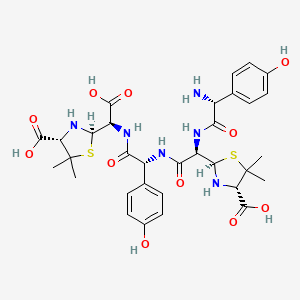
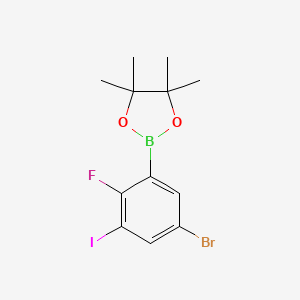
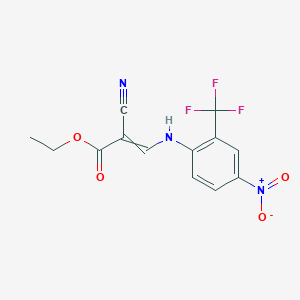
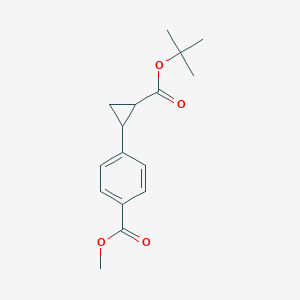
![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)
